molecular formula C16H15BrO2 B8371679 Benzyl 4-(2-bromoethyl)benzoate

Benzyl 4-(2-bromoethyl)benzoate

Cat. No.: B8371679
M. Wt: 319.19 g/mol
InChI Key: GNEGIEVFFYOCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(2-bromoethyl)benzoate is an organic compound with the molecular formula C16H15BrO2. It is a derivative of benzoic acid and is characterized by the presence of a benzyl group and a bromoethyl group attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-bromoethyl)benzoate typically involves the esterification of 4-(2-bromoethyl)benzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzylic position in the compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Benzyl 4-(2-bromoethyl)benzoate finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-bromoethyl)benzoate largely depends on its reactivity and the specific context in which it is used. For instance, in biological systems, it may interact with cellular components through its electrophilic bromo group, leading to modifications of biomolecules. The ester group can also undergo hydrolysis, releasing benzoic acid and benzyl alcohol, which may exert their own biological effects.

Comparison with Similar Compounds

    Benzyl benzoate: Similar in structure but lacks the bromoethyl group. Used as a topical treatment for scabies and lice.

    4-(2-Bromoethyl)benzoic acid: Lacks the benzyl ester group but shares the bromoethyl functionality.

    Benzyl 4-bromobenzoate: Similar but with the bromo group directly attached to the benzene ring instead of the ethyl chain.

Uniqueness: Benzyl 4-(2-bromoethyl)benzoate is unique due to the presence of both the benzyl ester and the bromoethyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and potential biological activities.

Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

benzyl 4-(2-bromoethyl)benzoate

InChI

InChI=1S/C16H15BrO2/c17-11-10-13-6-8-15(9-7-13)16(18)19-12-14-4-2-1-3-5-14/h1-9H,10-12H2

InChI Key

GNEGIEVFFYOCBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CCBr

Origin of Product

United States

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